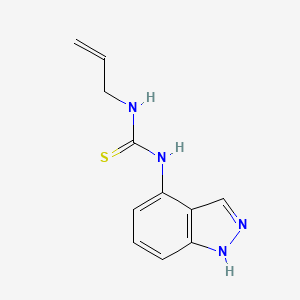

![molecular formula C22H19FN2O5S B2565405 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-48-1](/img/structure/B2565405.png)

4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

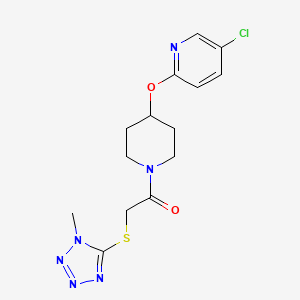

“4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a compound with the molecular formula C20H15FN2O4S . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC & more . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The exact properties are not provided in the available resources.Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Imaging for Alzheimer's Disease

Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for β-amyloid aggregates, demonstrating their potential as imaging agents (Cui et al., 2012).

Cytotoxicity and Antitumor Activity

Gul et al. (2016) investigated new benzenesulfonamides for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, highlighting their potential for further anti-tumor studies (Gul et al., 2016).

Extraction Methods for Environmental Analysis

Speltini et al. (2016) developed a novel procedure for extracting benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples. This method demonstrates the environmental relevance of benzenesulfonamides as emerging contaminants (Speltini et al., 2016).

Anticancer Activity of Derivatives

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines. Some compounds showed high anticancer potential, especially against gastric and colorectal adenocarcinoma cells, offering a promising direction for the development of new anticancer agents (Tsai et al., 2016).

Mécanisme D'action

This compound is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O5S/c1-3-29-20-9-6-15(12-17(20)23)31(27,28)25-14-5-8-19-16(11-14)22(26)24-18-10-13(2)4-7-21(18)30-19/h4-12,25H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCZQUHAUFFGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate](/img/structure/B2565323.png)

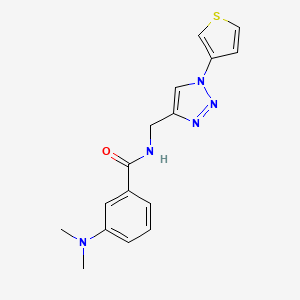

![2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2565324.png)

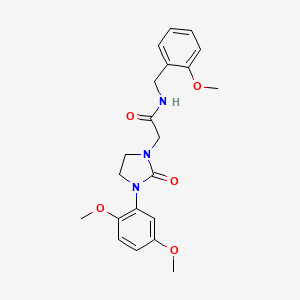

![2-amino-1-(3-methoxypropyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2565326.png)

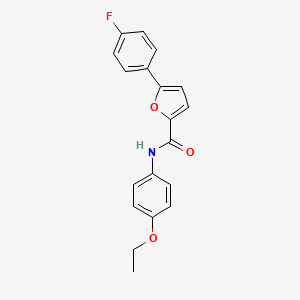

![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)

![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)

![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)